![molecular formula C15H14F3NO B2812146 N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide CAS No. 2094435-12-6](/img/structure/B2812146.png)
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is a synthetic organic compound with the molecular formula C15H14F3NO. This compound features a cyclopropyl group attached to a but-2-ynamide moiety, with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The cyclopropyl group can be introduced through a cyclopropanation reaction. This often involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
-
Attachment of the Trifluoromethyl-Substituted Phenyl Group: : This step can be achieved through a Friedel-Crafts alkylation reaction, where the cyclopropyl intermediate reacts with a trifluoromethyl-substituted benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Formation of the But-2-ynamide Moiety: : The final step involves the coupling of the intermediate with a but-2-ynoic acid derivative under amide bond-forming conditions. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the triple bond in the but-2-ynamide moiety, converting it to a but-2-enamide or but-2-ane derivative.
-
Substitution: : The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: But-2-enamide or but-2-ane derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a versatile intermediate in the production of various high-value products.
作用机制
The mechanism of action of N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide depends on its specific application. In biological systems, the trifluoromethyl group can enhance binding affinity to target proteins, thereby modulating their activity. The cyclopropyl group can introduce strain into molecular structures, affecting the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-enamide: Similar structure but with a double bond instead of a triple bond.
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-aneamide: Similar structure but fully saturated.
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group, which impart distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-3-14(20)19-13-9-11(13)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11,13H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWBXJITLWTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC1CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
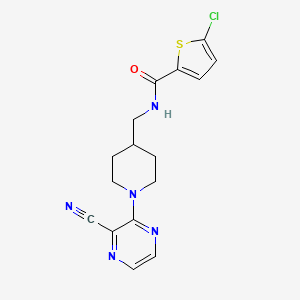
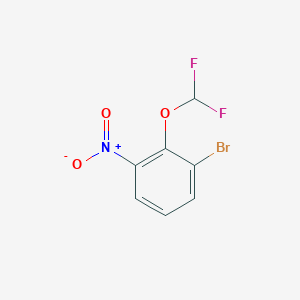
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2812068.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812070.png)
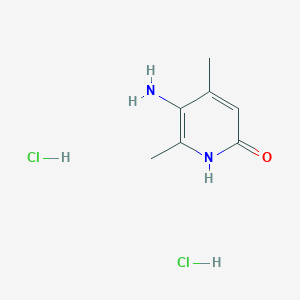
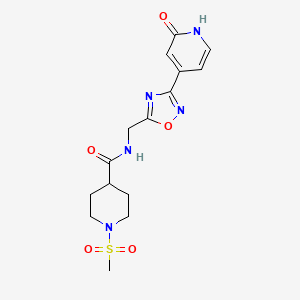

![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)
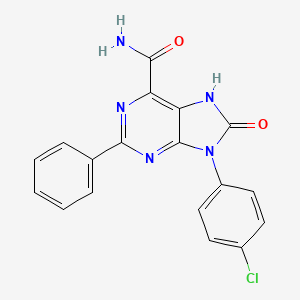
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
![(2Z)-7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2812081.png)
![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)

